Product packaging for Mecoprop(Cat. No.:CAS No. 93-65-2)

Mecoprop

Cat. No.: B1676135
CAS No.: 93-65-2
M. Wt: 214.64 g/mol
InChI Key: WNTGYJSOUMFZEP-UHFFFAOYSA-N
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Description

Mecoprop (CAS 93-65-2), also known as MCPP, is a selective systemic herbicide belonging to the phenoxyalkanoic acid family. Its primary mechanism of action is that of a synthetic auxin, mimicking the plant hormone IAA. It is absorbed through leaves and roots and translocated throughout the plant, controlling broadleaf weeds by inducing uncontrolled growth and eventual plant death . This compound is chiral and is often used in its enantiopure form, known as this compound-P, where the (R)-enantiomer possesses the primary herbicidal activity . Research into this compound is extensive, with applications spanning agriculture for weed control in cereals , and non-crop areas like turf management on lawns, golf courses, and sports fields . Its environmental fate is a significant area of study, as its detection in surface waters can originate from both agricultural application and other sources like construction materials, which can be distinguished through enantioselective analysis . The global this compound market, reflecting its widespread use, is well-established and subject to evolving regulatory standards . This product is provided For Research Use Only and is strictly not intended for diagnostic, therapeutic, or any other commercial or personal use. Researchers should consult the relevant Safety Data Sheet (SDS) and handle the compound in accordance with all local, state, and federal regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11ClO3<br>C10H11ClO3<br>ClC6H3(CH3)OCH(CH3)COOH B1676135 Mecoprop CAS No. 93-65-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-chloro-2-methylphenoxy)propanoic acid
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InChI

InChI=1S/C10H11ClO3/c1-6-5-8(11)3-4-9(6)14-7(2)10(12)13/h3-5,7H,1-2H3,(H,12,13)
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InChI Key

WNTGYJSOUMFZEP-UHFFFAOYSA-N
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Canonical SMILES

CC1=C(C=CC(=C1)Cl)OC(C)C(=O)O
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Molecular Formula

C10H11ClO3, Array
Record name MECOPROP
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Related CAS

19095-88-6 (hydrochloride salt), 1929-86-8 (potassium salt), 37107-00-9 (ammonium salt)
Record name Mecoprop [BSI:ISO]
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DSSTOX Substance ID

DTXSID9024194
Record name (+/-)-2-(4-Chloro-2-methylphenoxy)propionic acid
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Molecular Weight

214.64 g/mol
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Physical Description

Mecoprop appears as colorless crystals. Corrosive to metals. Used as an herbicide., Colorless to brown solid; [ICSC] Tan powder with lumps; [MSDSonline], COLOURLESS-TO-BROWN CRYSTALLINE POWDER.
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Solubility

Solubility of its salts in water: diethanolamine 580, dimethyalmine 660 (all in g/L, 20 °C) /Mecoprop salts/, In water, 880 mg/L at 25 °C, Insoluble in water, In acetone, diethyl ether, ethanol > 1000; ethyl acetate 825; chloroform: 339 (all in g/kg, 20 °C), Soluble in alcohol, acetone, ether, Solubility in water, g/100ml at 25 °C: 0.07
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Density

1.28 g/cm³
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Vapor Pressure

0.0000023 [mmHg], 1.6 mPa (1.2X10-5 mm Hg) at 25 °C, Vapor pressure, Pa at 22.5 °C: 0.08
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Color/Form

Colorless crystals, Solid

CAS No.

93-65-2, 7085-19-0
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Record name Propanoic acid, 2-(4-chloro-2-methylphenoxy)-
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Melting Point

93-95 °C, MP: 93-94 °C, 94 °C
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Mecoprop S Mode of Action in Plant Systems

Auxinic Herbicide Mimicry and Plant Hormone Pathways

Mecoprop (B166265) mimics the effects of the natural plant hormone indole-3-acetic acid (IAA), also known as auxin chemicalwarehouse.comwikipedia.orgwordpress.comnationbuilder.com. Auxin is crucial for regulating various aspects of plant growth and development, including cell elongation, cell division, and differentiation frontiersin.orgontosight.aimdpi.com. By mimicking auxin, this compound disrupts the plant's delicate hormonal balance, leading to uncontrolled and abnormal growth chemicalwarehouse.comagrilife.org.

Interaction with Plant Hormone Auxin Receptors

Auxin perception in plants is mediated by a family of nuclear-localized receptor proteins, including Transport Inhibitor Response 1 (TIR1) and Auxin F-Box (AFB) proteins frontiersin.orgnih.gov. These proteins act as auxin receptors, and upon binding with auxin, they facilitate the degradation of Auxin/IAA (Aux/IAA) proteins, which are transcriptional repressors of auxin-responsive genes frontiersin.orgmdpi.comnih.gov. This compound interacts with these auxin receptors, initiating a cascade of events that leads to the herbicidal effects observed in susceptible plants oekotoxzentrum.ch. Research indicates that this compound can bind to TIR1 and other AFB proteins nih.govresearchgate.net.

Binding to TIR1-IAA7 Protein Complex

A key aspect of this compound's mode of action involves its binding to the TIR1-IAA7 protein complex. TIR1, an F-box protein, forms a co-receptor complex with Aux/IAA proteins like IAA7 in the presence of auxin oekotoxzentrum.chfrontiersin.orgresearchgate.netnih.gov. This complex formation leads to the ubiquitination and subsequent degradation of Aux/IAA proteins via the 26S proteasome frontiersin.orgresearchgate.net. Aux/IAA proteins normally repress the activity of Auxin Response Factors (ARFs), which are transcriptional regulators of auxin-responsive genes frontiersin.org. The degradation of Aux/IAA proteins releases ARFs, allowing them to activate the transcription of genes involved in auxin responses frontiersin.org. This compound, by binding to the TIR1-IAA7 complex, promotes the degradation of IAA7 and other Aux/IAA proteins, leading to the uncontrolled expression of auxin-responsive genes and ultimately plant death oekotoxzentrum.chresearchgate.net. Studies have shown that this compound promotes the binding of TIR1 with IAA7 researchgate.net.

Enantioselective Effects within Plant Physiology

This compound is a chiral compound, existing as a mixture of two stereoisomers or enantiomers: the (R)-(+) and (S)-(-) forms herts.ac.ukoekotoxzentrum.chebi.ac.uk. Research has demonstrated that the herbicidal activity is primarily attributed to the (R)-(+)-enantiomer, often referred to as this compound-P oekotoxzentrum.chebi.ac.uk. This difference in activity between the enantiomers is due to enantioselective effects within the plant oekotoxzentrum.ch.

Differential Uptake and Translocation of this compound Enantiomers

Studies using radiolabelled substances have shown that there is differential uptake and translocation of this compound enantiomers in plants. Specifically, the (R)-enantiomer has been observed to have more effective uptake and translocation compared to the (S)-(-)-enantiomer in Arabidopsis thaliana oekotoxzentrum.chnih.gov. This differential movement within the plant contributes to the higher activity of the (R)-enantiomer nih.gov.

Selectivity in Dicotyledonous Plants vs. Monocotyledonous Aquatic Plants

This compound exhibits selectivity, primarily affecting dicotyledonous plants while showing less activity towards monocotyledonous plants, including monocotyledonous aquatic plants oekotoxzentrum.chmt.govumd.eduxtbg.ac.cn. This selectivity is a key feature of auxinic herbicides agrilife.orgmt.govxtbg.ac.cn. While the exact molecular mechanisms underlying this selectivity are still being investigated, potential factors include differences in herbicide uptake, translocation, metabolism, or the sensitivity of auxin perception and signaling pathways between dicots and monocots xtbg.ac.cn. For other auxinic herbicides like 2,4-D, it has been shown that dicot aquatic plants are more sensitive than monocot aquatic plants oekotoxzentrum.ch.

Physiological and Morphological Responses in Susceptible Plants

In susceptible plants, exposure to this compound leads to a range of characteristic physiological and morphological responses due to the disruption of normal auxin-regulated growth nih.govwfduk.org. These responses include abnormal growth patterns such as epinasty (abnormal downward bending of stems or leaves), stem twisting, and leaf cupping wordpress.comwfduk.org.

Other observed effects include severe chloroplast damage, leading to leaf chlorosis (yellowing), altered stomatal function, reduced water consumption, and inhibition of photosynthetic carbon dioxide assimilation wfduk.org. This compound can also cause changes in vascular tissues, disruption of membrane integrity, tissue collapse, and ultimately, plant decay wfduk.org. These uncontrolled and unsustainable growth patterns exhaust the plant's energy reserves and disrupt essential physiological processes, leading to the death of the targeted weeds chemicalwarehouse.com.

Interactive Data Table: Differential Uptake and Translocation of this compound Enantiomers

EnantiomerRelative Uptake in Arabidopsis thalianaRelative Translocation to Nucleus in Arabidopsis thalianaHerbicidal Activity
(R)-(+)Higher oekotoxzentrum.chnih.govEnhanced nih.govHigher oekotoxzentrum.chebi.ac.uk
(S)-(-)Lower oekotoxzentrum.chnih.govLower nih.govLower oekotoxzentrum.chebi.ac.uk

Note: Data is based on in vivo tracking studies using radiolabelled this compound in Arabidopsis thaliana oekotoxzentrum.chnih.gov.

Molecular Mechanisms of Phytotoxicity

The phytotoxicity of this compound, like other auxinic herbicides, stems from its ability to overload and disrupt the plant's endogenous auxin response systems. nih.gov This occurs through complex interactions with auxin receptors and downstream signaling pathways. nih.govnih.gov At supraoptimal concentrations, this compound is perceived by auxin receptors, leading to a cascade of events that result in uncontrolled growth, tissue damage, and ultimately, plant death. nih.govnih.gov

Gene Expression Alterations in Response to Auxinic Herbicides

Auxinic herbicides induce significant alterations in plant gene expression. nih.govpnas.org A key mechanism involves the interaction with the TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and Auxin Signaling F-Box (AFB) family of auxin receptors. nih.govnih.govtandfonline.com These proteins are components of Skp1-cullin-F-box (SCF) ubiquitin-protein ligase complexes. nih.govpnas.orgtandfonline.com

When this compound binds to the TIR1/AFB receptors, it facilitates the interaction between the receptor and transcriptional repressor proteins known as Auxin/INDOLE-3-ACETIC ACID (Aux/IAA) proteins. nih.govnih.govpnas.orgtandfonline.com This interaction acts as a "molecular glue," promoting the ubiquitination of Aux/IAA proteins by the SCF complex. nih.govpnas.org Ubiquitination targets Aux/IAA proteins for degradation by the 26S proteasome. nih.govpnas.orgtandfonline.com

The degradation of Aux/IAA repressors leads to the derepression of Auxin Response Factors (ARFs), which are transcription factors that activate the expression of auxin-responsive genes. pnas.orgtandfonline.com This results in the over-expression of a variety of genes, contributing to the observed herbicidal effects. nih.govtandfonline.com

Research has shown that auxinic herbicides, including this compound, can induce the expression of genes involved in the biosynthesis of other plant hormones, such as ethylene (B1197577) and abscisic acid (ABA). nih.govtandfonline.comoup.com For instance, the expression of 1-aminocyclopropane-1-carboxylic acid (ACC) synthase, a key enzyme in ethylene biosynthesis, is increased. nih.govoup.com Similarly, the expression of 9-cis-epoxycarotenoid dioxygenase (NCED), a crucial enzyme in ABA biosynthesis, is enhanced following auxinic herbicide application. nih.govoup.com The resulting increase in ethylene and ABA levels contributes to symptoms like leaf epinasty, tissue swelling, growth inhibition, and senescence, ultimately leading to plant death. nih.govtandfonline.comoup.comscielo.br

Studies using techniques like RNA sequencing have identified differentially expressed genes in response to auxinic herbicides, further elucidating the complex transcriptional changes involved in the phytotoxic response. uoguelph.ca

Cellular Level Site(s) of Action Elucidation

At the cellular level, the primary site of action for this compound and other auxinic herbicides involves the auxin perception machinery, particularly the nuclear-localized TIR1/AFB receptors. nih.govscielo.br The binding of this compound to these receptors within the cell nucleus initiates the cascade of events leading to Aux/IAA degradation and subsequent changes in gene expression. nih.govpnas.orgtandfonline.comnih.gov

While the SCF(TIR1/AFB) complex and the transcriptional regulation pathway are considered central to the mode of action, other cellular components and processes are also affected. Auxinic herbicides can influence cell wall plasticity and nucleic acid metabolism. weedscience.org Low concentrations may stimulate RNA polymerase activity, leading to increased RNA, DNA, and protein biosynthesis, potentially causing uncontrolled cell division and growth and disrupting vascular tissue. weedscience.orgepa.gov Conversely, high concentrations can inhibit cell division, particularly in actively growing meristematic regions where the herbicide accumulates. weedscience.org

There is also evidence suggesting that auxinic herbicides can impact the cytoskeleton, specifically actin filaments and microtubules, potentially affecting the movement and function of organelles like peroxisomes and mitochondria. scielo.brscielo.br This disruption may contribute to oxidative stress within the cell. scielo.brscielo.br

Furthermore, auxinic compounds can trigger rapid changes in cytosolic calcium levels, which are involved in various signaling pathways in plants. bohrium.comscirp.org

While the precise nature of all cellular targets and the complete signal transduction cascade are still areas of ongoing research, the interaction with the TIR1/AFB receptor system and the subsequent transcriptional reprogramming are well-established key events in the cellular mechanism of this compound's phytotoxicity. nih.govtandfonline.comscielo.br

Environmental Fate and Transport Dynamics of Mecoprop

Attenuation Mechanisms in Environmental Compartments

Attenuation refers to the reduction in the concentration of a substance in the environment over time and space. For mecoprop (B166265), key attenuation mechanisms include sorption, dispersion, and biodegradation. service.gov.uk

Sorption Processes and Environmental Retardation

Sorption, encompassing both adsorption and absorption, plays a role in retaining this compound on solid phases in the environment, thereby retarding its movement. service.gov.uk However, this compound is generally subject to relatively little retardation by sorption processes due to its properties. geoscienceworld.orglyellcollection.org

Adsorption to Soil Organic Matter and Clay Minerals

Adsorption of this compound to soil is influenced by the composition of the soil, particularly its organic matter and clay mineral content. While this compound's high polarity and negative charge under neutral conditions suggest low adsorption to most aquifer materials, including clay minerals and organic matter, some studies indicate a positive correlation between organic matter content and sorption. service.gov.ukgeoscienceworld.org Sorption to iron oxide-coated materials may be more significant as these minerals can retain a net positive charge in typical aquifer pH ranges. service.gov.uk

Studies have shown that the organic carbon-normalized adsorption coefficient (Koc) for this compound typically ranges from 20 to 167 mL/g, although values outside this range have also been reported. oekotoxzentrum.chresearchgate.net These Koc values generally indicate high mobility in soil. nih.gov The degree of sorption is related to the amount and type of organic carbon in the sediment. service.gov.uk

Data Table 1: this compound Koc Values in Different Soil Types

Soil TypepH RangeOrganic Matter Content (%)Koc (mL/g)Source
Sandy soils4.3-4.43.6-5.6135-167 oekotoxzentrum.ch
Four soil types5.6-7.60.8-5.920.1-42.9 oekotoxzentrum.ch
Three soils5.7-7.35-6.412-34 oekotoxzentrum.ch
Three agricultural soils (Danish)6.6-6.9Not specified5.3-13.3 nih.govresearchgate.net

Sorption tests have demonstrated that this compound can sorb more strongly to clay particles than to sand particles. geoscienceworld.org The greater sorption observed in some clay materials, such as Oxford Clay, might be linked to their higher specific surface area or organic carbon content, including components like kerogen, although further research is needed to fully understand the affinity of such materials for polar compounds like this compound. geoscienceworld.orglyellcollection.org

Influence of pH on this compound Ionization and Sorption

This compound is a weak acid with a pKa generally reported around 3.2 to 3.86. oekotoxzentrum.chnih.govbund.deagropages.comherts.ac.uk This means that at environmentally relevant pH values (typically above 3.5), this compound exists predominantly in its anionic form. oekotoxzentrum.chnih.gov Anions generally exhibit weaker adsorption to negatively charged soil organic matter and clay minerals compared to their neutral counterparts. nih.govcdnsciencepub.com

Studies have shown a general decrease in this compound sorption with increasing pH. oekotoxzentrum.ch At lower pH values (below the pKa), where a larger fraction of this compound is in the un-ionized form, sorption to organic materials is expected to be higher, resulting in a higher Koc. service.gov.uk

Data Table 2: Influence of pH on this compound Properties

PropertyValuepHTemperature (°C)Source
pKa3.2 (geometric mean)-- oekotoxzentrum.ch
pKa3.78-- nih.gov
pKa3.86-- bund.de
pKa3.68-20 agropages.com
logP (Octanol-Water Partition Coefficient)1.43520 agropages.com
logP0.02720 agropages.com
logP-0.18920 agropages.com
Solubility in water860 mg/l720 agropages.com

Dispersion in Porous Media

This compound's relatively high solubility facilitates its transport through soils and groundwater via advection. service.gov.uk As a plume of this compound moves through a porous medium like soil or an aquifer, it undergoes dispersion, which is a process of spreading. service.gov.ukaps.orgyoutube.com Dispersion contributes to the decrease in contaminant concentration over distance. service.gov.uk In most hydrogeological systems, the amount of dispersion is largely independent of the solute, but in low permeability materials like landfill liners, diffusion can become the dominant dispersion process and is species-dependent. service.gov.uk The diffusion coefficient of this compound in free water is approximately 3.9 × 10⁻¹⁰ m²/s. service.gov.uk

Biodegradation Pathways and Kinetics

Biodegradation is considered the only significant destructive attenuation mechanism for this compound under subsurface conditions. geoscienceworld.orgservice.gov.ukresearchgate.net this compound can be used as a carbon and energy source by heterotrophic microorganisms. geoscienceworld.org

Biodegradation in topsoil is relatively well-studied and commonly observed, with reported half-lives generally ranging from 3 to 21 days. geoscienceworld.orgnih.govresearchgate.netwfduk.orgbeyondpesticides.org However, the rate of degradation can vary significantly depending on factors such as soil type, water content, temperature, depth in the soil profile, and microbial acclimation. geoscienceworld.orgnih.govresearchgate.net Degradation is typically faster in aerobic conditions compared to anaerobic conditions. researchgate.netmdpi.com

Data Table 3: this compound Biodegradation Half-Lives in Soil

Soil Depth (cm)Temperature (°C)Moisture ContentEstimated Half-life (days)Source
0-3310Not specified7 researchgate.net
33-6610Not specified70 researchgate.net
66-9910Not specified34 researchgate.net
Surface soils2085% Field Capacity3-4 researchgate.net
Surface soils2025% Total Water Holding Capacity (Dry)10 researchgate.net
Surface soils20200% Total Water Holding Capacity (Flooded)15 researchgate.net
<30Not specifiedNot specified~12 researchgate.net
70-80Not specifiedNot specified>84 researchgate.net

The rate of biodegradation tends to decrease significantly with increasing depth in the soil profile. geoscienceworld.orgservice.gov.ukresearchgate.net Studies have shown a rapid decrease in degradation rate below 1 meter below ground level. service.gov.uk In deeper subsurface environments, such as aquifers, the rate and extent of this compound biodegradation can be highly variable. geoscienceworld.org While aerobic biodegradation is well-known, this compound can be recalcitrant under anaerobic conditions, particularly in chemically reducing leachate plumes from landfills. geoscienceworld.orgresearchgate.net

Some research suggests that the degradation kinetics of this compound can be influenced by its concentration, with potentially slower degradation rates observed at very low concentrations (e.g., 1-10 µg/L) compared to higher concentrations (e.g., 25-100 µg/L). researchgate.netacs.org This may be related to a threshold concentration required for the growth of microbial populations responsible for degradation. researchgate.net

The biodegradation pathway for this compound involves the breakdown of the molecule, potentially leading to metabolites such as 4-chloro-2-methylphenol (B52076). service.gov.uk The degradation process can be enantioselective, with some studies indicating preferential degradation of the (S)-enantiomer under aerobic conditions, although preferential degradation of the (R)-enantiomer has been observed under nitrate-reducing conditions. mdpi.com

Aerobic Degradation in Soils and Aquifers

Aerobic biodegradation is the primary significant destructive attenuation mechanism for this compound in the subsurface. geoscienceworld.org Studies have shown that this compound can degrade under aerobic conditions in soil and, in some cases, in aerobic aquifers. geoscienceworld.orgservice.gov.uk However, the rate and extent of this degradation can vary considerably. geoscienceworld.orgservice.gov.uk

Half-Life Variability in Soil Types and Conditions

The half-life of this compound in soil can vary significantly depending on soil type, water content, temperature, and depth. nih.govresearchgate.net Reported half-lives in aerobic topsoil typically range from 3 to 25 days, although slower degradation has been observed under certain conditions. geoscienceworld.orgbeyondpesticides.org For instance, half-lives between 62 and 100 days were reported in UK soil samples where there was no history of herbicide use. service.gov.uk

Studies have shown that degradation rates can be influenced by this compound concentration. geoscienceworld.org Breakdown often follows first-order kinetics at concentrations below approximately 10 mg/kg, while at higher concentrations, an increased degradation rate may be observed after a lag period, interpreted as the time required for microbial communities to acclimate. geoscienceworld.orgservice.gov.uk

Depth also plays a crucial role in this compound half-life in soil. A study found that the half-life increased significantly with depth, from 7 days at 0–0.33 m below ground level (b.g.l.) to between 34 and 70 days in samples from 0.33 m to 1 m b.g.l. geoscienceworld.org Another study reported a decrease in degradation rate from a half-life of 19 days at 0.06 m b.g.l. to 1–7 years at 3.4 m b.g.l. in sandy sediments. geoscienceworld.org

In aerobic aquifers, the degradation of this compound has been observed in some laboratory and field studies, but the data are not consistently sufficient to confidently predict when and at what rate degradation will occur. geoscienceworld.org Lag periods before the onset of rapid degradation have been observed in aquifer sediments, ranging from 20 to 110 days in laboratory studies. service.gov.uk Field studies have also demonstrated rapid aerobic degradation in aquifers following initial lag periods. geoscienceworld.org

Here is a summary of this compound half-life variability based on search results:

Environment/ConditionReported Half-Life RangeNotesSource
Aerobic Topsoil3 to 25 daysTypically, but slower degradation observed under some conditions. geoscienceworld.orgbeyondpesticides.org
UK Soil (no prior herbicide history)62 to 100 days service.gov.uk
Soil (0–0.33 m b.g.l.)7 daysAt 10°C. researchgate.net geoscienceworld.orgresearchgate.net
Soil (0.33–1 m b.g.l.)34 to 70 daysAt 10°C. researchgate.net geoscienceworld.orgresearchgate.net
Sandy Sediments (0.06 m b.g.l.)19 days geoscienceworld.org
Sandy Sediments (3.4 m b.g.l.)1–7 years geoscienceworld.org
Aerobic Aquifer Sediments (Lab Study)VariedStepwise degradation observed after lag periods (20-110 days). service.gov.uk
Aerobic Aquifer (Field Injection)Rapid after lag periodLag period of 80–120 days observed. geoscienceworld.org
Groundwater at 10°C (after lag)30 daysAfter a 35–40 day lag. wfduk.org wfduk.org
Groundwater-Suspended Sediment Matrix15 daysVariation in rates based on sediment depth. wfduk.org wfduk.org
Soil (20°C, 85% field capacity)< 7 to 8 daysAverage in three Saskatchewan soils. researchgate.net researchgate.net
Soil (5°C, 85% field capacity)6.9 daysWith a 14-day lag-phase. researchgate.net researchgate.net
Soil (Dry, 25% water holding capacity)10 days researchgate.net researchgate.net
Soil (Flooded, 200% water holding cap)15 days researchgate.net researchgate.net
Soil (0.2 mg/kg concentration)1.3 days researchgate.net researchgate.net
Soil (2 mg/kg concentration)3 days researchgate.net researchgate.net
Role of Indigenous Microbial Communities

Indigenous microbial communities play a critical role in the biodegradation of this compound in soil and aquifers. coastalwiki.orgnih.govoup.com Degradation of organic compounds by indigenous microbes without artificial enhancement is known as intrinsic bioremediation. nih.gov The presence and activity of these microbial communities are essential for this compound breakdown. researchgate.net Studies have shown that the structure of the microbial community is a key factor influencing the degradation rates of herbicides like this compound. researchgate.net Acclimation of microbial communities to this compound can lead to faster degradation rates, often observed as a decrease or elimination of the initial lag phase. geoscienceworld.orgservice.gov.uknih.gov Continuous exposure to herbicides can cause acclimation and the development of specific community structures capable of degradation. oup.comnih.gov

Microbial Metabolism to Carbon Dioxide and Non-Extractable Residues

Microbial degradation of this compound can lead to its mineralization, resulting in the formation of carbon dioxide (CO2), salts, and water. nih.govmst.dk Additionally, parts of the chemical can be incorporated into new molecular structures within soil humus or microbial biomass, forming non-extractable residues (NER). mst.dkresearchgate.netresearchgate.net

Studies using 14C-labelled this compound have demonstrated the extent of mineralization. In one experiment, approximately 62% of the added 14C-labelled this compound in soil was converted to 14CO2, while no extractable residues of this compound or metabolites were found. mst.dk The remaining 38% of the radioactivity was either incorporated into soil organic constituents or strongly bound to them, forming NER. mst.dk This illustrates that complete mineralization of all carbon atoms to CO2 within a foreseeable time does not always occur. mst.dk

The formation of NER can occur from the parent compound or its metabolites. researchgate.net Biogenic NER are formed from the incorporation of labeled carbon into microbial biomass and are often treated as degradation products. researchgate.netresearchgate.net The formation of biogenic NER can be estimated from microbial yield and CO2 evolution. researchgate.net

A proposed initial metabolite of aerobic this compound degradation is 4-chloro-2-methylphenol. mst.dkscispace.comscite.ai

Specific Bacterial Cultures in this compound Degradation

Several bacterial cultures have been identified that are capable of degrading this compound, often utilizing it as a sole carbon and energy source. asm.org These include pure cultures and members of synergistic microbial communities. researchgate.netnih.govasm.org

Alcaligenes denitrificans is a bacterial species known to degrade this compound. scispace.comscite.aiasm.orgresearchgate.net Studies with pure cultures of A. denitrificans have shown that this bacterium exclusively degrades the (R) enantiomer of this compound, leaving the (S) enantiomer unaffected. scispace.comscite.aiasm.orgresearchgate.net A. denitrificans can utilize (R)-mecoprop as its sole source of carbon and energy. researchgate.net The degradation in Alcaligenes denitrificans is shown to proceed analogously to the degradation of 2,4-D in Ralstonia eutropha JMP134(pJP4), involving similar enzymatic activities. nih.gov

Sphingomonas herbicidovorans MH (also referred to as Sphingobium herbicidovorans) is another bacterial strain capable of degrading this compound. scispace.comasm.orgezbiocloudpro.appoup.comasm.org This strain is notable for its ability to degrade both the (R) and (S) enantiomers of this compound, utilizing them as sole carbon and energy sources. asm.orgoup.comasm.org However, the degradation is enantioselective, with the (S) enantiomer typically disappearing faster from the culture medium than the (R) enantiomer. asm.orgoup.comasm.org

Research indicates that S. herbicidovorans MH employs specific enzyme systems for the degradation of each enantiomer. asm.org Cell extracts of S. herbicidovorans MH grown on (R)-mecoprop contain an enzyme activity that selectively converts (R)-mecoprop to 4-chloro-2-methylphenol, while extracts from cells grown on (S)-mecoprop contain an enzyme activity selective for the (S) enantiomer. nih.gov Both reactions are dependent on alpha-ketoglutarate (B1197944) and ferrous ions, and besides 4-chloro-2-methylphenol, pyruvate (B1213749) and succinate (B1194679) are detected as products. nih.gov These reactions are dioxygenation reactions, with oxygen atoms in pyruvate and succinate derived from molecular oxygen. nih.gov The presence of distinct protein bands in cell extracts suggests the involvement of specific alpha-ketoglutarate-dependent dioxygenases for the degradation of each this compound enantiomer. scite.ainih.gov Enantioselective transport systems are also involved in the uptake of this compound enantiomers by S. herbicidovorans MH. oup.com

Pseudomonas glycinea and Pseudomonas marginalis

Specific bacterial species have been identified for their role in the aerobic degradation of this compound. A consortium of bacteria isolated from topsoil, including Alcaligenes denitrificans, Pseudomonas glycinea, and Pseudomonas marginalis, has demonstrated the capacity to utilize this compound as a sole carbon source. oup.comresearchgate.net This consortium exclusively degrades the (R)-(+)-isomer of this compound, leaving the (S)-(-)-enantiomer unaffected. oup.comresearchgate.net While initially no single member of this consortium could degrade this compound independently, A. denitrificans was eventually able to grow on the herbicide as the sole source of carbon and energy after prolonged incubation. researchgate.net

Degradation Products and Metabolites (e.g., 4-chloro-2-methylphenol)

Aerobic degradation of this compound can lead to the formation of various metabolites. 4-chloro-2-methylphenol (4-CMP) has been identified as an intermediate in the degradative pathway of this compound by a mixed bacterial culture under aerobic conditions. oup.com The release of chlorine during the degradation process indicates that the degradation may not always proceed to completion. oup.com Studies using Sphingomonas herbicidovorans have also shown the conversion of both (R)- and (S)-mecoprop to 4-chloro-2-methylphenol, along with pyruvate and succinate, through dioxygenation reactions dependent on alpha-ketoglutarate and ferrous ions. nih.gov

Anaerobic Degradation and Persistence

This compound exhibits recalcitrance under anaerobic conditions, meaning it is resistant to degradation in the absence of oxygen. geoscienceworld.orglyellcollection.org This persistence is particularly notable in environments like landfill leachate plumes. geoscienceworld.orglyellcollection.org

This compound is frequently among the most persistent organic compounds found in chemically reducing landfill leachate plumes, which are typically anaerobic. geoscienceworld.orglyellcollection.org Studies at various landfill sites in the UK and Denmark have reported little to no degradation of this compound under anaerobic conditions, including methanogenic, sulphidogenic, and iron-reducing zones. geoscienceworld.orgservice.gov.uk For instance, experiments at the Grindsted landfill in Denmark showed no degradation of this compound in the iron-reducing environment of the plume. geoscienceworld.orgservice.gov.uk Similarly, studies on anaerobic aquifer samples from Denmark and other parts of mainland Europe have shown little or very little this compound degradation. geoscienceworld.org This lack of degradation in anaerobic environments contributes to elevated concentrations of this compound observed in groundwater contaminant plumes downgradient of landfills. geoscienceworld.orgservice.gov.uk While some studies suggest that biodegradation of certain List I substances is possible under anaerobic landfill liner conditions, the specific bacterial community and conditions are critical, and no this compound degradation was observed in one such study. service.gov.uk

Photodegradation Mechanisms and Rates

Photodegradation, the breakdown of compounds by light, can also contribute to the attenuation of this compound in the environment, particularly in surface waters and at the soil surface. service.gov.uk

This compound can undergo direct photolysis when exposed to sunlight or artificial UV light. nih.govresearchgate.netchem-soc.si The half-life of this compound in river water exposed to sunlight has been reported as 19.5 days, indicating its susceptibility to direct photolysis by sunlight. nih.gov Studies using artificial light have shown a slower photodegradation rate, with a half-life of 83 days under artificial light. beyondpesticides.org The rate of this compound degradation under UV illumination has been observed to be significantly faster compared to visible light. chem-soc.si

Titanium dioxide (TiO2) can act as a photocatalyst for the degradation of this compound in aqueous suspensions under both UV and visible light irradiation. researchgate.netchem-soc.sinih.gov The presence of TiO2 can significantly enhance the degradation rate compared to direct photolysis. researchgate.netchem-soc.si Under visible light irradiation, the photocatalytic degradation of this compound in the presence of TiO2 Degussa P25 has been found to be about four times faster than direct photolysis. researchgate.netchem-soc.si This visible-light activity is attributed to the formation of a charge-transfer complex between this compound and TiO2, which allows for absorption in the visible region (400–500 nm). researchgate.netchem-soc.sinih.gov The formation of this complex through carboxylate bonding has been confirmed by FTIR spectroscopy. researchgate.netchem-soc.si Studies have also investigated the efficiency of N-doped TiO2 for this compound degradation under visible light, finding it to be somewhat more efficient than undoped TiO2. nih.govnih.gov Under UV irradiation, undoped TiO2 powders appeared to be more efficient for this compound photocatalytic degradation. nih.govnih.gov The mechanism of degradation under visible light may differ from that under UV irradiation, with less involvement of •OH radicals under visible light. researchgate.netchem-soc.si

Photocatalytic Degradation with Titanium Dioxide (TiO2)

Influence of Radical Scavengers

In the context of photocatalytic degradation, the presence of radical scavengers can influence the process. Studies investigating the visible-light-induced photocatalytic degradation of this compound in the presence of TiO2 have shown that the addition of 2-methyl-2-propanol, a common •OH radical scavenger, did not significantly affect the degradation rate under visible irradiation researchgate.netchem-soc.si. This suggests that •OH radicals are not primarily involved in this specific degradation pathway researchgate.netchem-soc.si. Further research on photocatalytic degradation with N-doped TiO2 indicated that the main degradation pathway is through holes, while the presence of H2O2 decreased and KBrO3 increased the efficiency researchgate.net. Radical scavengers have been used in studies to understand the mechanisms of degradation processes involving this compound nih.govunito.it.

Hydrologic Transport and Leaching Potential

This compound is highly water-soluble and exhibits relatively little retardation by sorption processes, leading to conservative transport in soils and aquifers geoscienceworld.orgresearchgate.net. This high mobility makes it vulnerable to leaching, particularly if rainfall occurs shortly after application and before significant degradation takes place geoscienceworld.orgservice.gov.ukorst.edu.

Mobility in Various Soil Types

The mobility of this compound in soil is influenced by soil characteristics, including organic matter content and pH geoscienceworld.orgoekotoxzentrum.chnih.govpurdue.edu. Due to its high polarity and negative charge in neutral conditions, this compound's sorption to soils is generally low service.gov.uk. Studies have shown that adsorption of this compound increases with increasing organic matter content in the soil orst.edunih.gov. However, even in soils with varying organic matter content, this compound has been found to be weakly adsorbed, resulting in a high risk of leaching nih.gov.

Studies on different soil types, including sandy soils with low pH and higher organic matter content, and various soil types with a range of pH and organic matter, have reported varying Koc values (organic carbon-water (B12546825) partition coefficient) for this compound, generally indicating low adsorption ability and high mobility potential oekotoxzentrum.ch. The adsorption process does not appear to be stereoselective oekotoxzentrum.ch.

Detection in Groundwater and Surface Waters

This compound is frequently detected in both groundwater and surface waters globally geoscienceworld.orgresearchgate.netscrol.netresearchgate.net. It has been identified as one of the most frequently occurring herbicides in UK groundwater and the second most common in UK surface waters geoscienceworld.orgresearchgate.net. Data from the Environment Agency's groundwater quality monitoring network in the UK between 1998 and 2003 showed this compound detected in 10.7% of sampled boreholes, with concentrations exceeding the 0.1 µg/l drinking water standard in 1.6% of boreholes, reaching a maximum of 62 µg/l geoscienceworld.orgservice.gov.uk. This compound concentrations in surface waters are often higher than in groundwater and have been found to frequently exceed the European Union limit of 0.1 µg/L for individual pesticide compounds researchgate.net.

Sources of this compound in water include agricultural and horticultural applications, landfill leachate, and potentially sewage treatment works and runoff from urban areas geoscienceworld.orgservice.gov.ukresearchgate.net. Landfills, particularly those that received herbicide waste or contaminated materials like grass cuttings, can be significant point sources of high this compound concentrations in groundwater plumes geoscienceworld.orgservice.gov.ukresearchgate.net. Elevated concentrations have been recorded downstream of landfills in the UK, Denmark, and Switzerland, reaching hundreds or even thousands of micrograms per liter geoscienceworld.orgservice.gov.uk.

Runoff from Agricultural and Urban Areas

This compound can be transported to surface waters through runoff from both agricultural and urban areas geoscienceworld.orgscrol.netresearchgate.netuts.edu.au. Heavy precipitation following application can lead to this compound being leached in runoff to surface water geoscienceworld.orgservice.gov.uk. Studies in North America indicate that this compound may be ubiquitous in storm-water runoff from both urban and rural environments geoscienceworld.org.

In urban areas, sources of this compound in runoff can include applications for weed control on lawns and turf, as well as potentially from roof treatments geoscienceworld.orgnationbuilder.comuts.edu.au. Research has shown this compound detected in urban streams and storm sewer effluents, with concentrations influenced by rain events and the timing of application nationbuilder.comscrol.net. Runoff from agricultural regions can have more variable pesticide concentrations compared to urban runoff, with the types of pesticides detected aligning with local agricultural practices uts.edu.au.

Ecotoxicological Assessments of Mecoprop

Impact on Aquatic Organisms

Mecoprop (B166265) can enter aquatic ecosystems through runoff and leaching, and its impact on aquatic life has been a subject of research. This compound is not expected to persist in surface waters but has been identified as a potential substance of concern in groundwater. wfduk.org

Toxicity to Fish (e.g., Rainbow Trout, Bluegill Sunfish)

Studies indicate that this compound generally exhibits low acute toxicity to freshwater fish. The 96-hour LC50 (Lethal Concentration 50%, the concentration expected to kill 50% of the test organisms) for rainbow trout (Oncorhynchus mykiss) has been reported at 124 ppm (mg/L) for this compound acid and 150-240 mg/L for this compound. orst.eduepa.govravensdown.co.nz For bluegill sunfish (Lepomis macrochirus), the 96-hour LC50 is reported as greater than 100 ppm (mg/L) for this compound acid and >100 mg/L for this compound. orst.eduravensdown.co.nzepa.gov Available data suggest a low potential for this compound to bioaccumulate in fish. orst.eduepa.govbeyondpesticides.org

SpeciesEndpointConcentration (mg/L)Reference
Rainbow Trout96-hour LC50124 (acid) epa.gov
Rainbow Trout96-hour LC50150-240 ravensdown.co.nz
Bluegill Sunfish96-hour LC50>100 (acid) orst.eduepa.gov
Bluegill Sunfish96-hour LC50>100 ravensdown.co.nz

Chronic toxicity data for freshwater fish are limited. epa.gov

Effects on Aquatic Invertebrates (e.g., Daphnia magna, Nitocra spinipes)

Acute toxicity tests on the water flea (Daphnia magna) have shown relatively low toxicity. The 48-hour EC50 (Effective Concentration 50%, the concentration expected to cause an effect in 50% of the test organisms) for Daphnia magna is reported as >100 mg/L and 420 mg/L. ravensdown.co.nzscrol.netagropages.com A 21-day NOEC (No Observed Effect Concentration) for Daphnia magna is 50 mg/L. agropages.comoekotoxzentrum.ch For the marine copepod (Nitocra spinipes), a 96-hour LC50 of 87,000 µg/L (87 mg/L) has been calculated for this compound. scrol.net

SpeciesEndpointConcentration (mg/L)Reference
Daphnia magna48-hour EC50>100 scrol.netagropages.com
Daphnia magna48-hour EC50420 ravensdown.co.nz
Daphnia magna21-day NOEC50 agropages.comoekotoxzentrum.ch
Nitocra spinipes96-hour LC5087 scrol.net

Sensitivity of Aquatic Plants (e.g., Lemna minor)

Aquatic plants exhibit varying sensitivity to this compound. The duckweed (Lemna minor) has shown sensitivity to this compound, with EC50 values reported for growth inhibition. An EC50 (14 d) for Lemna minor is 60 mg/L. agropages.com Another study reported an EC50 of 6.00 mg/L for Lemna minor. scrol.net The lowest endpoint for the monocot aquatic plant Lemna minor is significantly higher than for dicot aquatic plants. oekotoxzentrum.ch

SpeciesEndpointConcentration (mg/L)Reference
Lemna minor14-day EC5060 agropages.com
Lemna minorEC506.00 scrol.net

Early Life Stage Sensitivity in Marine Bivalves (e.g., Crassostrea gigas)

Studies on the Pacific oyster (Crassostrea gigas) have investigated the effects of this compound on early life stages. This compound injured shell formation in C. gigas larvae, leading to an increase in shell abnormalities at higher concentrations. nih.govnih.gov Embryotoxic effects were observed in veliger larvae after 36-hour exposures, with an EC50 of 42.55 mg/L for this compound. scrol.netnih.gov While toxic effects were noted, the concentrations causing these effects were several orders of magnitude higher than typical environmental concentrations. nih.govnih.gov

SpeciesLife StageEndpointConcentration (mg/L)Reference
Crassostrea gigasVeliger larvae36-hour EC5042.55 scrol.netnih.gov
Crassrea gigasEmbryo-larval developmentEC5042.55355 scrol.net

Impacts on Microbial Flora in Water

This compound has been shown to be toxic to several species of freshwater bacteria that play crucial roles in water purification. nationbuilder.com

Avian Ecotoxicity

This compound is considered practically non-toxic to birds. orst.edu Acute oral toxicity studies in birds have shown low toxicity. The LC50 (Lethal Concentration 50%) is greater than 5,620 ppm for mallard ducks and 5,000 ppm for bobwhite quail. orst.edu The oral LD50 (Lethal Dose 50%) is 740 mg/kg for Japanese quail and 700 mg/kg for bobwhite quail. orst.edubeyondpesticides.org An acute oral LD50 for quail is reported around 500 mg/kg. ravensdown.co.nzagropages.com A low acute risk to birds for this compound-P has been concluded for all representative uses. nih.gov However, data gaps exist regarding the long-term toxicity and risk to birds, with the only available long-term endpoint based on a subchronic study. nih.govnih.gov

SpeciesEndpointValueReference
Mallard DuckLC50 (Dietary)>5620 ppm orst.edu
Bobwhite QuailLC50 (Dietary)>5000 ppm orst.edu
Bobwhite QuailLC50 (Dietary)>5600 mg/kg diet (dimethylammonium salt) agropages.com
Japanese QuailLD50 (Oral)740 mg/kg orst.edu
Bobwhite QuailLD50 (Oral)700 mg/kg orst.edubeyondpesticides.org
QuailLD50 (Oral)~500 mg/kg ravensdown.co.nzagropages.com

Effects on Non-Target Terrestrial Organisms

The ecotoxicological assessment of this compound includes evaluating its potential impact on various non-target terrestrial organisms, such as soil organisms, non-target terrestrial plants, and terrestrial arthropods. Regulatory frameworks, such as the EU Directive 91/414/EEC, require specific assessments for these groups to ensure that pesticide use does not lead to significant long-term changes in their populations or ecosystem function. europa.eu

Studies have investigated the effects of this compound and formulations containing it on earthworms. Direct contact with a high dose of herbicides containing this compound-P, 2,4-D, and dicamba (B1670444) applied to the soil surface was found to be lethal to the earthworm Eisenia andrei. georgiasouthern.edu However, a separate study involving a lighter overspray on soil with burrowing worms showed no increase in mortality or reduction in reproduction, although a trend of reduced reproduction coupled with increased adult weight was observed with acetic acid, warranting further study. georgiasouthern.edu The biomass of Aporrectodea caligenosa was noticeably lower when treated with a combination of this compound and dicamba. zoologyjournals.comresearchgate.net Earthworms are sensitive to chemicals in soil due to chemoreceptors distributed on their body surface, and herbicides can affect their feeding activities, potentially leading to weight loss and reduced reproductive capability. zoologyjournals.comresearchgate.net A low risk to earthworms and other soil macroorganisms has been concluded for all representative uses of this compound-P based on available data. nih.gov

For non-target terrestrial plants, a low risk for this compound-P has been concluded for all representative uses, provided that mitigation measures are implemented. nih.govnih.gov However, some studies suggest that risk assessment based solely on biomass and visual effects might underestimate the sensitivity of non-target plants, and effects on seed production are not a commonly used endpoint in current risk assessments. mst.dk While herbicides are designed to be selective, crop damage can occur, particularly with overdoses or inappropriate application timing, which may not always be evident as foliar symptoms but can severely affect roots. cambridge.org

Regarding soil microorganisms, a data gap was identified in the absence of a valid study to address the effects of this compound-P, although some sources indicate that this compound readily biodegrades in soil and that degradation is faster when soil microorganisms are acclimated to the compound. nih.govnih.govbeyondpesticides.orgnih.govservice.gov.uk Reported half-lives in soil generally range from 3 to 21 days, but in agricultural soils not previously treated, a slower degradation rate with a half-life of 44 days has been reported. beyondpesticides.orgnih.gov this compound is considered to have very low to moderate persistence in soil. nih.gov Studies have indicated no significant adverse effects of this compound-P on nitrogen or carbon mineralisation by soil microorganisms at a dose of 33.6 kg/ha . herts.ac.uk However, the application of excessive doses of herbicides can result in the death of sensitive microbes, and the detrimental effects on soil microbial diversity depend on various factors including the herbicide's properties, concentration, and soil characteristics. mdpi.com

While not strictly terrestrial organisms, it is worth noting that use of this compound can indirectly impact birds by reducing the availability of insects that serve as a food source. nationbuilder.com A study in the United Kingdom showed that insects used as food by juvenile birds were less than half as abundant in areas treated with this compound combined with two other broadleaf herbicides compared to untreated areas. nationbuilder.com

Influence on Plant Pathogen Interactions

Herbicides, including this compound, can influence plant pathogen interactions, potentially leading to either an increase or decrease in disease incidence. annualreviews.orgallenpress.com These interactions can be direct, affecting the pathogen itself, or indirect, by altering the host plant's susceptibility or influencing the soil microbial community. annualreviews.orgallenpress.com

Research has demonstrated that this compound can promote plant disease. nationbuilder.com Both field and greenhouse experiments have shown that this compound can increase the incidence or severity of certain plant diseases. nationbuilder.com For instance, scientists at the ARC Weed Research Organization showed that treatment of winter wheat with this compound increased the incidence of take-all disease caused by Gaeumannomyces graminis. nationbuilder.comcambridge.org However, another study on the effects of several herbicides, including this compound, on take-all disease in winter wheat found that all tested herbicides, particularly this compound, reduced the incidence of the disease. cambridge.org This study concluded that none of the herbicides tested increased the incidence or severity of take-all disease in either of the two seasons of the experiment. cambridge.org The differing outcomes highlight the complexity of herbicide-plant pathogen interactions, which can be influenced by factors such as inoculum densities, environmental conditions, disease cycles, and herbicide application rates. allenpress.com

Herbicides can also affect the soil microbial community, which in turn can influence plant pathogen interactions. mdpi.comannualreviews.org Microorganisms that can utilize a soil-applied herbicide as a food source may increase in number, while those to which the herbicide is toxic may decrease. annualreviews.org Changes in the soil microbial population, particularly a reduction in beneficial microorganisms, can be unfavorable to plant growth and development by reducing nutrient availability or increasing disease incidence. mdpi.com Herbicides can also indirectly affect phytophagous insects through habitat loss and reduced nutritional value of host plants. georgiasouthern.edu

Possible mechanisms by which herbicides can increase disease incidence include a direct stimulatory effect on the pathogen, increased virulence of the pathogen, increased susceptibility of the host, and suppression of microorganisms antagonistic to the pathogen. allenpress.com Changes induced in the host plant by herbicides, such as reduced wax formation on leaves, alterations in metabolism, or changes in growth rate, can also affect its susceptibility to pathogens. annualreviews.org

Conversely, some herbicides might reduce disease incidence. In vitro studies can provide information on the direct fungitoxicity of herbicides against specific pathogens. allenpress.com For example, the fungal growth of Cercospora arachidicola, which causes early leaf spot in peanut, was completely inhibited by a certain concentration of the acaricide cyhexatin (B141804) in one study. allenpress.com While this specific finding is not for this compound, it illustrates the potential for chemical compounds to inhibit fungal growth.

The interaction between herbicides and plant pathogens is a complex area, with outcomes depending on the specific herbicide, plant species, pathogen, and environmental conditions.

Advanced Analytical Methodologies for Mecoprop Detection and Quantification

Chromatographic Techniques

Chromatography plays a vital role in separating mecoprop (B166265) from complex matrices and other co-eluting compounds, enabling accurate detection and quantification.

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a common technique for this compound analysis. This method is suitable for determining this compound in various matrices, including biological fluids like serum and urine, as well as environmental waters and formulations jsomt.jpcipac.orgcipac.orgmjcce.org.mk.

In HPLC-UV analysis, this compound is typically separated on a reversed-phase column using a mobile phase consisting of a mixture of organic solvents (such as acetonitrile (B52724) or methanol) and an aqueous buffer or acidic solution jsomt.jpcipac.orgcipac.orgmjcce.org.mk. UV detection is commonly performed at wavelengths around 220 nm, 229 nm, or 280 nm, where this compound exhibits significant absorbance cipac.orgcipac.orgmjcce.org.mk.

Studies have demonstrated the effectiveness of HPLC-UV for this compound determination. For instance, a method for determining this compound in serum and urine utilized a C18 column with a mobile phase of 40% acetonitrile containing 0.1% acetic acid, with detection at 290 nm. This method achieved a detection limit of 0.1 mg/l in both serum and urine, with good recovery rates (87.5% in serum and 99.8% in urine) jsomt.jp. Another HPLC-UV method for environmental waters used a C18 column with a mobile phase of acetonitrile-water-acetic acid (39:59:2) and detection at 229 nm, reporting recoveries between 64.3% and 92.1% from drinking water samples mjcce.org.mk. HPLC with Diode Array Detection (DAD) has also been used for direct determination of this compound in aqueous soil solutions, showing good sensitivity and precision researchgate.net.

Gas Chromatography (GC) with Electron Capture Detection (ECD)

Gas Chromatography (GC) coupled with Electron Capture Detection (ECD) is another sensitive technique used for this compound analysis, particularly for environmental samples like soil leachates and water oup.comoup.comresearchgate.net. GC-ECD is known for its high sensitivity towards halogenated compounds like this compound.

However, this compound is not sufficiently volatile for direct GC analysis and requires derivatization to convert it into a more volatile form, typically an ester oup.comoup.com. Common derivatization agents include 2,2,2-trichloroethanol (B127377) (TCE) or 2,2,2-trifluoroethanol (B45653) (TFE) oup.comoup.com. TFE esterification has been reported as a superior method for this compound analysis by GC-ECD due to efficiency, convenience, and sensitivity oup.com.

GC-ECD methods have demonstrated the ability to quantify this compound at very low concentrations. For example, a method using GC-ECD after TFE esterification was able to detect this compound residues at concentrations less than 0.1 µg in 100 mL of soil leachate oup.com. Another study using GC-ECD detected this compound in water samples at a high level in Sungai Sarang Buaya, Johor researchgate.net. The sensitivity of GC-ECD can be significantly greater for TFE esters compared to methyl ester derivatives oup.com.

Gas Chromatography-Mass Spectrometry (GC-MSD)

Gas Chromatography coupled with Mass Spectrometry Detection (GC-MSD) provides enhanced selectivity and confirmatory capabilities compared to GC-ECD. Like GC-ECD, GC-MSD typically requires derivatization of this compound for volatility oup.comoup.com.

GC-MSD is used for both identification and quantification of this compound and its derivatives oup.comoup.com. It can confirm the molecular integrity of the derivatized this compound oup.com. While GC-MSD offers structural information through mass spectra, GC-ECD can sometimes provide higher sensitivity for certain halogenated derivatives oup.comoup.com. GC-MS has a reported limit of detection of 0.01 µg/l for this compound in drinking water who.int.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS and HRMS)

Liquid Chromatography coupled with Mass Spectrometry (LC-MS) and tandem Mass Spectrometry (LC-MS/MS), as well as High-Resolution Mass Spectrometry (HRMS), are powerful techniques offering high sensitivity, selectivity, and the ability to analyze more polar compounds like this compound without mandatory derivatization jsomt.jpdiva-portal.orgnih.govnih.govresearchgate.net.

LC-MS/MS utilizes multiple reaction monitoring (MRM) to selectively detect and quantify target compounds based on their specific fragmentation patterns, providing high specificity and sensitivity diva-portal.orgacs.org. This makes it suitable for complex matrices and trace-level analysis diva-portal.org. LC-MS/MS has been successfully applied to determine this compound in various matrices, including kidney tissue and environmental waters nih.govnih.gov. A method for determining this compound in kidney tissue using LC-MS/MS achieved a limit of detection of 0.02 mg/kg nih.gov. For the enantioselective determination of this compound in natural waters, LC-MS/MS coupled with supramolecular solvent-based microextraction achieved quantitation limits of 1 ng/L for both R- and S-mecoprop nih.gov.

HRMS provides very accurate mass measurements, which can be used for both targeted and non-targeted screening of contaminants, including this compound nih.gov. This high mass accuracy provides selectivity even in complex matrices and at low concentrations nih.gov. LC-HRMS screening methods have been evaluated for detecting various contaminants, which could potentially include this compound, in matrices like aquaculture fish nih.gov. UPLC-MS/MS, a faster variant of LC-MS/MS, has also been used for the sensitive detection of phenoxyacetic acid herbicides, including this compound, in groundwater researchgate.net.

Enantiomeric Ratio Determination

As this compound is a chiral compound with differing herbicidal activity between its enantiomers, determining the enantiomeric ratio (ER) is important for understanding its environmental fate and biological activity amazonaws.comnih.govchimia.ch.

Chiral Phase Chromatography

Chiral phase chromatography is essential for separating and quantifying the individual enantiomers of this compound. This technique utilizes stationary phases that can differentiate between stereoisomers.

Both chiral HPLC and chiral GC methods have been developed for this compound enantiomer separation nih.govscispace.combund.de. Chiral HPLC methods often employ columns with chiral selectors, such as permethylated α-cyclodextrin, and are coupled with UV or mass spectrometric detection nih.govscispace.combund.de. For instance, a chiral HPLC method for determining the enantiomeric ratio of this compound-P in formulations used a Nucleodex alpha PM column with UV detection at 280 nm bund.de. Another method for enantioselective determination in natural waters used a chiral column of permethylated α-cyclodextrin coupled with LC-MS/MS nih.gov.

Chiral GC methods also exist, typically requiring derivatization of this compound to form volatile esters that can be separated on a chiral stationary phase chimia.chscispace.com. These methods are often coupled with MS detection for sensitivity and identification chimia.chscispace.com. Enantiomer-specific analysis by GC-MS using a chiral column has been applied to study the degradation of this compound enantiomers in sewage sludge scispace.com. Changes in the enantiomeric ratio of this compound in environmental samples, determined by enantiomer-specific analytical methods like GC-MS, can indicate biological degradation processes chimia.ch.

Sample Preparation and Derivatization Strategies

Effective sample preparation is crucial for isolating and concentrating this compound from complex matrices, enhancing detection sensitivity and minimizing matrix interference in subsequent analytical steps. Two common strategies involve derivatization, particularly esterification, and solid phase extraction (SPE).

Esterification for Enhanced Detection Sensitivity

Esterification is a derivatization technique frequently employed to improve the detectability of this compound, particularly when using gas chromatography with electron capture detection (GC-ECD) or mass selective detection (GC-MSD) nih.gov. This process converts the carboxylic acid functional group of this compound into an ester, which can exhibit enhanced volatility and detector response.

Studies have investigated various esterifying agents for this compound analysis, including diazomethane, BF3-methanol, H2SO4-methanol, 2,2,2-trichloroethanol (TCE), 2,2,2-tri-fluoroethanol (TFE), and pentafluorobenzyl bromide (PFB) nih.gov. While methylation products of this compound can be confirmed by GC-MSD, their low sensitivity to ECD can limit detection capabilities nih.gov. Derivatization with TCE, TFE, and PFB has demonstrated high rates of this compound esterification and resulted in very sensitive molecular responses with ECD nih.gov. Based on factors such as efficiency, convenience, worker safety, and reduced sample contamination, TFE esterification has been considered a superior method for this compound analysis compared to other derivatization techniques nih.gov. Esterification is also utilized for the enantiomeric ratio determination of this compound-P by chromatography on a chiral phase.

Solid Phase Extraction (SPE)

Solid phase extraction (SPE) is a widely adopted sample preparation technique for the analysis of this compound in water and other environmental matrices. SPE allows for the preconcentration and cleanup of samples by selectively retaining the analyte on a solid sorbent while washing away interfering substances.

Various SPE cartridges have been successfully applied for this compound extraction, including those packed with high-capacity cross-linked polystyrene-based polymers and styrene (B11656) divinylbenzene-methacrylate. The SPE procedure typically involves conditioning the sorbent, loading the water sample, washing to remove impurities, drying the sorbent, and eluting the retained this compound using an appropriate solvent or mixture. For instance, elution can be performed with methanol (B129727) containing a small percentage of ammonia (B1221849) or a mixture of acetonitrile and methanol. SPE has been shown to effectively concentrate and extract this compound from water matrices, making it amenable to subsequent analysis by techniques such as HPLC or GC-MS. Recoveries of this compound from drinking water samples using SPE have been reported to range between 64.3% and 92.1%.

Application in Environmental Monitoring

This compound is a frequently detected herbicide in environmental monitoring programs, particularly in water resources and landfill leachate, serving as an indicator of anthropogenic contamination. Its presence in the environment is attributed to its widespread use as a herbicide in agricultural, horticultural, and domestic settings.

Detection Limits and Quantification in Various Matrices (Water, Soil, Leachate)

Analytical methods for this compound in environmental matrices aim to achieve low detection and quantification limits to assess its presence at trace levels. The specific limits vary depending on the matrix, the sample preparation method, and the analytical technique employed.

In water matrices, detection limits as low as 0.02 µg/L have been achieved using SPE coupled with HPLC. LC-MS/MS methods, often used for monitoring, have reported limits of quantification (LOQs) of 0.02 μg/L in surface water. Other methods using HPLC with UV detection have reported quantification limits of 0.5 mg/L and detection limits of 1.02 ng/L (equivalent to 0.00102 µg/L) in aqueous soil solutions. Environmental monitoring in Macedonia detected this compound levels in environmental waters ranging from 0.31 μg/L to 7.05 μg/L. Concentrations in stormwater ponds have been found to range from 15 to 2403 ng/L (0.015 to 2.403 µg/L). Lower concentrations, typically less than 1 µg/L, are expected in groundwater, while surface drainage from treated fields can show concentrations less than 100 µg/L.

For soil analysis, LC-MS/MS methods have reported LOQs of 0.01 mg/kg. Calculated limits of detection (LODs) for this compound-P in clay soil have been in the range of 0.000222 to 0.000334 mg/kg. An accurate method for quantifying this compound in soil leachates at very low concentrations, specifically less than 0.1 μg in 100 mL, has been described using GC-ECD nih.gov.

This compound is frequently detected in landfill leachate. Concentrations in UK landfill leachates have been reported up to 140 μg/L, with a mean of 21.8 μg/L and a median of 11 μg/L. Elevated concentrations have also been observed in groundwater plumes downgradient of landfills, with reported levels ranging from 300 μg/L to as high as 432,000 μg/L.

Here is a summary of reported detection/quantification limits and concentrations:

MatrixMethodLimit TypeValue (approximate)UnitsSource
GroundwaterEPA-NERL 555 (HPLC-UV)Detection Limit1.7µg/L
WaterSPE-HPLCDetermination Limit0.02µg/L
Surface WaterLC-MS/MSLOQ0.02µg/L
WaterHPLCQuantification Limit0.5mg/L
Aqueous Soil SolutionsHPLC-DADDetection Limit1.02ng/L (0.00102 µg/L)
Environmental WatersHPLC-UVDAD (after SPE)Concentration Range0.31 - 7.05µg/L
Stormwater PondsLC-ESI-MS/MS (after SPE)Concentration Range15 - 2403ng/L (0.015 - 2.403 µg/L)
Surface Drainage(from treated fields)Concentration (typically less than)100µg/L
Groundwater(from treated fields)Concentration (expected less than)1µg/L
SoilLC-MS/MSLOQ0.01mg/kg
Soil (clay)ECM (calculated LOD)LOD0.000222 - 0.000334mg/kg
Soil LeachatesGC-ECDDetection Limit< 0.1 µg in 100 mLµ g/100 mL nih.gov
Landfill Leachate(UK survey)Concentration Rangeup to 140 (mean 21.8, median 11)µg/L
Groundwater(downgradient of landfills)Concentration Range300 - 432,000µg/L

Mecoprop Resistance in Plant Populations

Mechanisms of Herbicide Resistance

Weed resistance to herbicides is primarily conferred through two broad categories of mechanisms: target-site resistance (TSR) and non-target-site resistance (NTSR). agronomyjournals.comgrowiwm.org

Target-Site Resistance (e.g., Auxin Receptor Modification)

Target-site resistance arises from genetic mutations that alter the herbicide's specific protein target within the plant. agronomyjournals.com These alterations can prevent the herbicide molecule from binding effectively to its intended site of action, rendering the herbicide ineffective. growiwm.orgcroplife.org.au For synthetic auxin herbicides such as Mecoprop (B166265), the target sites include auxin receptors and transporters. nih.gov Key auxin receptors, like the TIR1 and AFB protein families, are involved in recognizing auxin molecules. oup.comnih.gov Modifications to the binding sites on these receptors could theoretically lead to resistance to auxinic herbicides. scielo.br However, compared to other herbicide groups, the mechanisms of resistance to auxin herbicides in weeds are less characterized, and documented cases of target-site resistance specifically involving auxin receptor modifications are not as prevalent. nih.govtaylorfrancis.commountainscholar.orgfrontiersin.org

Non-Target-Site Resistance (e.g., Enhanced Metabolism)

Non-target-site resistance encompasses mechanisms that reduce the amount of active herbicide reaching the target site. growiwm.orgcroplife.org.au These mechanisms include reduced uptake or translocation of the herbicide within the plant, sequestration of the herbicide in cellular compartments like the vacuole, and enhanced metabolic detoxification of the herbicide. researchgate.netsyngenta.cafrontiersin.org Enhanced metabolism is recognized as a particularly significant and challenging form of non-target-site resistance. growiwm.orgwsu.edu

Cytochrome P450-catalyzed Metabolism

Enhanced metabolism leading to herbicide resistance is frequently mediated by enzyme superfamilies, notably the cytochrome P450 monooxygenases (P450s). researchgate.netfrontiersin.orgfrontiersin.org Plant P450s are a diverse group of enzymes crucial for the detoxification of foreign compounds, including herbicides. researchgate.netfrontiersin.orgnih.govoup.com These enzymes catalyze various reactions, often initiating detoxification by adding an oxygen atom to the herbicide molecule, which increases its water solubility and reduces its herbicidal activity. researchgate.netfrontiersin.org The modified herbicide can then be further processed through conjugation with substances like glucose or glutathione, or isolated within the plant cell. researchgate.netwsu.edu Elevated P450 activity, resulting from either increased enzyme levels or enhanced catalytic efficiency, can lead to more rapid herbicide breakdown and, consequently, resistance. frontiersin.org While the general role of P450s in herbicide metabolism and resistance is established, the specific P450 genes responsible for metabolizing particular herbicides, including those structurally related to this compound, in resistant weed biotypes are still under investigation. frontiersin.orgoup.commdpi.com

Evolution and Spread of Resistant Biotypes

The evolution of herbicide resistance is a direct consequence of the selective pressure imposed by repeated herbicide applications. croplife.org.au Within a genetically diverse weed population, a small number of individuals may possess pre-existing traits that confer some level of resistance. croplife.org.au When a herbicide is applied repeatedly, susceptible plants are controlled, while the naturally resistant individuals survive, reproduce, and pass on their resistance traits to their offspring. croplife.org.augrowiwm.org This process leads to a gradual shift in the weed population composition, with resistant biotypes becoming more prevalent over time. globalagriculture.orgcroplife.org.au The spread of these resistant biotypes can occur through various means, including gene flow, dispersal of resistant seeds by wind, water, or animals, and the movement of contaminated agricultural equipment. agronomyjournals.comgrowiwm.orgepa.gov

Strategies for Resistance Management

Effective management of herbicide resistance requires the implementation of diverse weed control strategies to minimize the selection pressure favoring resistant biotypes. pesticidestewardship.org Integrated Weed Management (IWM) is a comprehensive approach that integrates multiple control tactics, including cultural practices, mechanical methods, biological control, and judicious chemical applications, to sustainably manage weed populations and mitigate resistance development. agronomyjournals.comontario.ca

Integrated Weed Management (IPM) Approaches

Integrated Weed Management (IPM) is a comprehensive strategy that combines multiple control tactics to manage weed populations and minimize the development and spread of herbicide resistance ontario.caagronomyjournals.comgrowiwm.org. For managing weeds, including those with potential or confirmed resistance to this compound, an IPM program should incorporate a variety of approaches. Key components of an IPM program for this compound resistance management include:

Rotation of Herbicide Modes of Action: Avoiding the repeated use of this compound or other Group 4 herbicides in the same field. Rotating with herbicides from different mode of action groups that are effective against the target weeds is crucial to reduce selection pressure ontario.caojcompagnie.comgrowiwm.orgcroplife.org.au.

Herbicide Mixtures and Sequences: Utilizing tank mixtures or sequential applications of herbicides with different modes of action that are effective on the target weed species can help control resistant biotypes and delay resistance development ontario.caojcompagnie.comgrowiwm.orgcroplife.org.au. Each herbicide in a mixture should be effective on the target weed to provide multiple modes of action ontario.ca.

Cultural Control Practices: Implementing cultural practices that promote crop competitiveness and reduce weed populations can lessen the reliance on herbicides. These practices include crop rotation, using competitive crop varieties, optimizing seeding rates and row spacing, and utilizing cover crops ontario.caojcompagnie.comgrowiwm.orgcroplife.org.au.

Mechanical and Physical Control Methods: Incorporating mechanical weed control methods such as tillage or inter-row cultivation can help manage weed populations and reduce the number of weeds exposed to herbicide treatments ontario.caojcompagnie.comgrowiwm.org.

Preventing Weed Seed Spread: Cleaning harvesting and tillage equipment, as well as planting clean seed, can prevent the movement of resistant weed seeds to other fields ontario.caojcompagnie.com. Controlling weed escapes before they set and shed viable seed is also critical croplife.org.aucroplife.org.au.

IPM strategies are designed to minimize the development of resistance by diversifying the selection pressures on weed populations croplife.org.auhh-ra.org.

Remediation Strategies for Mecoprop Contamination

Biological Remediation Approaches

Biodegradation is considered the only significant destructive attenuation mechanism for mecoprop (B166265) under subsurface conditions. service.gov.uk While degradation is commonly observed in topsoil, the rate decreases significantly with increasing depth. service.gov.uk The effectiveness of biodegradation can vary greatly depending on whether the this compound source is diffuse (low concentration) or a point source (higher concentration), with point sources often being less amenable to biodegradation below the topsoil. service.gov.uk Biological activity is generally optimal in a pH range of 6-8, with limited degradation occurring at pH values outside this range. service.gov.uk

Bioremediation in Soil and Water Systems

Microbial degradation pathways for this compound are still being elucidated, although some bacterial cultures capable of utilizing this compound as a growth substrate have been identified.

Bioaugmentation with Specific Microorganisms

Bioaugmentation involves introducing pollutant-degrading microorganisms to enhance the rate or extent of degradation. medcraveonline.com This approach can be particularly useful in soils with low numbers of native this compound-degrading microorganisms or for compounds requiring multi-process remediation. medcraveonline.com Factors influencing bioaugmentation include pH, temperature, moisture, organic matter content, aeration, nutrient content, and soil type. medcraveonline.com

Studies have shown that a synergistic microbial community isolated from wheat root systems was capable of degrading this compound as the sole carbon and energy source. nih.gov This community, composed of Pseudomonas species, an Alcaligenes species, a Flavobacterium species, and Acinetobacter calcoaceticus, could shorten the lag phase of degradation significantly when exposed to fresh herbicide. nih.gov However, none of the pure cultures alone could grow on this compound, indicating the importance of the synergistic interaction. nih.gov Another consortium of three bacteria, Alcaligenes denitrificans, Pseudomonas glycinea, and Pseudomonas marginalis, isolated from topsoil, also demonstrated the capacity to utilize this compound as a single growth substrate. oup.com Initially, no single member of this consortium could degrade this compound individually, but after prolonged incubation, A. denitrificans developed the ability to grow on the herbicide as the sole carbon and energy source. oup.com

Targeted degradation of this compound in natural non-sterile agricultural soil has been achieved by applying the bacterial strain Sphingomonas herbicidovorans MH. admin.ch Application of this strain at a concentration of 107 cells per gram of soil resulted in a two to threefold increase in this compound degradation rates compared to spontaneous degradation. admin.ch

This compound exists as two stereoisomers, R and S. service.gov.uk The degradation of these enantiomers can be enantioselective, meaning one isomer is degraded preferentially over the other. oup.comnih.gov Studies have observed preferential degradation of the (S)-enantiomer in aerobic degradation in sewage and in a sand biofilter treating landfill leachate. mdpi.comresearchgate.net Conversely, preferential degradation of the (R)-enantiomer has been observed under aerobic conditions in soil samples at environmentally relevant concentrations. nih.gov Different microbial communities can exhibit varying enantioselectivity, including those with little enantioselectivity, aerobic microorganisms with R-selectivity, and anaerobic denitrifying organisms with S-selectivity. nih.gov

Biofilters and Constructed Wetlands for Leachate Treatment

Biofilters and constructed wetlands are considered for the treatment of landfill leachate, which can be contaminated with this compound. mdpi.comsepa.org.ukcleanwater3.orgresearchgate.net These systems utilize biological, chemical, and physical processes to remove contaminants. ijbiotech.com

Field experiments using biofilters as an ex-situ remediation strategy for landfill leachate polluted with phenoxy acids, including this compound, have been conducted. mdpi.comresearchgate.netau.dk In one study, biofilters filled with different support materials (sand, stonewool, and peat amended sand) were tested. mdpi.comresearchgate.netau.dk Stimulation of the microbial community in the sand biofilter with ammonium (B1175870) acetate (B1210297) significantly enhanced the removal of phenoxy acids. mdpi.comresearchgate.netau.dk After a starting period, the removal efficiency in the stimulated sand biofilter ranged from 60-100% for the different compounds. mdpi.comresearchgate.netau.dk The (S)-enantiomer of this compound was preferentially degraded in the sand biofilter. mdpi.com

Constructed wetlands have shown variable efficacy in removing pesticides, with aryloxyalkanoic acid groups, including this compound, showing low removal rates (24-50% efficacy) in some studies. cleanwater3.org The removal efficiency in constructed wetlands is influenced by the physico-chemical characteristics of the compound, processes within the wetlands (sedimentation, microbial degradation, chemical reactions, plant uptake), and site-specific factors (organic matter, pH, clay content, hydraulic retention time, plant presence, flow conditions). cleanwater3.org

Data from a biofilter study on landfill leachate remediation:

Biofilter MaterialStimulation (Ammonium Acetate)This compound Removal EfficiencyPreferential Enantiomer Degradation
SandYes60-100% (after starting period) mdpi.comresearchgate.netau.dk(S)-enantiomer mdpi.com
StonewoolNoGenerally low mdpi.comresearchgate.netau.dkNo real trend mdpi.comau.dk
Peat amended sandNoGenerally low mdpi.comresearchgate.netau.dkNo real trend mdpi.comau.dk

Phytoremediation Potential

Phytoremediation, the use of plants to remove or degrade contaminants, is another biological approach with potential for addressing this compound contamination. tandfonline.comresearchgate.net Phytoremediation and rhizoremediation (degradation in the soil around plant roots) can serve as a barrier for phenoxy acids due to interactions between plants and microorganisms. researchgate.net While the uptake, translocation, and metabolism of this compound in plants have been studied, information on the final fate of the compounds is often lacking when applying plant remediation techniques to unknown pollutant mixtures. tandfonline.com The presence and activity of detoxifying enzymes in plants are crucial for potential metabolization and further degradation. tandfonline.com

Studies have assessed the effects of green microalgae, such as Chlorella and Scenedesmus, in the removal of various agricultural insecticides, including this compound, from culture media, suggesting microalgae-based treatment technologies as a potential alternative for pesticide removal from agricultural waste. deswater.com

Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes (AOPs) are promising technologies for the degradation of micropollutants like this compound in water. ut.ac.irut.ac.iroapen.orgmdpi.comresearchgate.net AOPs typically involve the generation of highly reactive species, such as hydroxyl radicals (•OH), which can effectively oxidize organic pollutants. ut.ac.iroapen.orgmdpi.comresearchgate.net Common photochemical AOPs include UV alone, UV/H₂O₂, UV/Fe²⁺, UV/H₂O₂/Fe²⁺, UV/O₃, UV/S₂O₈²⁻, UV/TiO₂, UV/chlorine, and UV with other photocatalysts. oapen.org

UV-based Oxidation Systems (e.g., UV-C)

UV-based AOPs, particularly those involving UV combined with an oxidizing agent like hydrogen peroxide (UV/H₂O₂), have been investigated for this compound degradation. ut.ac.iroapen.orgnih.govresearchgate.netresearchgate.netnih.gov Low-pressure UV (LP-UV) photolysis and hydroxyl radical oxidation by LP-UV/H₂O₂ have been found to be effective for this compound degradation. nih.govresearchgate.netresearchgate.net this compound is susceptible to both processes and exhibits relatively fast degradation kinetics. nih.govresearchgate.netresearchgate.net

Research has shown that with LP-UV/H₂O₂ treatment, 99.6% degradation of this compound was achieved with a UV fluence of 800 mJ/cm² and 5 mg/L hydrogen peroxide. nih.govresearchgate.netresearchgate.net The second-order reaction rate constant for the reaction between this compound and hydroxyl radicals was calculated to be 1.1 × 10⁹ M⁻¹ s⁻¹. nih.govresearchgate.netresearchgate.net

UV-C irradiation has also been explored as a pre-treatment in constructed wetlands for removing micropollutants, including this compound. nih.gov In a study evaluating different configurations of vertical flow mesocosm constructed wetlands, UVC irradiation as a pre-treatment was more efficient in removing micropollutants than sunlight irradiation. nih.gov Less this compound accumulated in the plants in the constructed wetland unit after UVC pre-treatment compared to units without pre-treatment. nih.gov

While direct UV photolysis alone may not be sufficient for complete removal of micropollutants, the addition of H₂O₂ in UV/H₂O₂ processes significantly enhances the degradation efficiency. oapen.org

Data on this compound Degradation by UV/H₂O₂:

ProcessUV Fluence (mJ/cm²)H₂O₂ Concentration (mg/L)This compound Degradation
LP-UV/H₂O₂800599.6% nih.govresearchgate.netresearchgate.net

Fenton and Photo-Fenton Processes

Advanced Oxidation Processes (AOPs), including Fenton and Photo-Fenton reactions, have demonstrated effectiveness in degrading this compound in contaminated water. ut.ac.irut.ac.ir These processes rely on the generation of highly reactive species, primarily hydroxyl radicals (•OH), which can oxidize a wide range of organic compounds, leading to their degradation and potential mineralization. core.ac.ukeeer.org

Studies have investigated the performance of Fenton and Photo-Fenton processes for this compound removal in different water matrices, such as deionised water and surface water. ut.ac.irut.ac.ir For an initial this compound concentration of 10 mg/L, the Photo-Fenton process at neutral pH, utilizing 20 mg/L of H₂O₂ and 20 mg/L Fe²⁺, proved to be highly effective, achieving rapid degradation in both deionised and surface water within 15 minutes to below the limit of detection in surface water. ut.ac.ir Even at environmentally relevant concentrations (1 µg/L) and neutral pH, optimized Photo-Fenton and UV/H₂O₂ processes showed promising degradation results. ut.ac.irut.ac.ir

The presence of natural organic matter and other ions in surface water can, to some extent, inhibit the performance of AOPs, resulting in decreased degradation rate constants compared to deionised water. ut.ac.ir However, UV/H₂O₂ and Photo-Fenton with 5 mg/L of Fe²⁺ were found to be less affected by these constituents while still achieving high degradation rates. ut.ac.ir

Influence of Adsorption on Degradation Efficiency

The adsorption behavior of this compound onto solid matrices, such as clay minerals, can influence its degradation efficiency by Fenton-based processes. Studies using anodic Fenton treatment (AFT) in a slurry of SWy-2 Na⁺-montmorillonite clay have shown that loosely adsorbed this compound is readily degraded by hydroxyl radicals. nih.govacs.orgacs.org

Unlike compounds that exhibit strong and tight adsorption within the clay interlayer, which can protect them from degradation, this compound's looser adsorption allows it to be accessible to the reactive species generated by the Fenton reaction. nih.govacs.orgacs.org Experiments have indicated that this compound can be completely degraded in clay slurries, and while adsorption may be stronger at lower pH, the sorption process does not appear to be a significant limiting factor for degradation rates under AFT conditions. acs.org Adsorbed this compound can be effectively removed by AFT. acs.org

Optimization of Oxidizing Systems and Conditions

Optimizing the parameters of oxidizing systems is crucial for maximizing this compound degradation efficiency. For AOPs like Photo-Fenton and UV/H₂O₂, factors such as UV intensity, concentrations of oxidizing agents (H₂O₂), and catalyst (Fe²⁺ or Fe³⁺) play a significant role. ut.ac.ircore.ac.uksonar.ch

Research on this compound degradation using UV/H₂O₂ has shown that this compound is susceptible to both UV photolysis and hydroxyl radical oxidation, exhibiting fast degradation kinetics. researchgate.net Optimal conditions for Photo-Fenton have been explored, with specific concentrations of H₂O₂ and Fe²⁺ demonstrating high degradation rates. ut.ac.irut.ac.ir

Studies on the electrochemical oxidation of this compound at PbO₂ anodes have investigated the influence of parameters such as current density, hydrodynamic conditions, temperature, and pH on degradation rate and current efficiency. researchgate.net Results indicated that low current density, high recycle flow rates, and high temperature enhanced current efficiency, while the pH effect was not significant in this specific electrochemical oxidation process. researchgate.net The degradation kinetics followed a pseudo-first-order reaction, with the rate constant increasing with rising current density. researchgate.net

It is important to note that there is often an optimal concentration range for Fenton reagents, beyond which the degradation rate may not significantly increase or could even be negatively impacted due to scavenging effects. mdpi.com Excessive concentrations can also lead to increased treatment costs and potential environmental concerns related to the disposal of residual chemicals. mdpi.com

In-situ Remediation Techniques (e.g., Air Sparging)

In-situ remediation techniques involve treating contamination directly at the site without excavating or removing the contaminated material. regenesis.comgreensoilgroup.compeak-environmental.commdpi.com This approach can be cost-effective and less disruptive compared to ex-situ methods. regenesis.commdpi.com While the search results did not provide specific detailed research findings on the application of air sparging solely for this compound remediation, air sparging is a recognized in-situ technology used to address groundwater contamination by volatile organic compounds (VOCs). epa.govfrtr.govclu-in.orgclu-in.org

Air sparging involves injecting air into the saturated zone, which helps to volatilize contaminants from the groundwater and facilitates their movement into the unsaturated zone, where they can be removed by soil vapor extraction (SVE) or undergo biodegradation due to increased dissolved oxygen levels. epa.govfrtr.govclu-in.orgclu-in.org Although this compound is not typically classified as a highly volatile organic compound, in-situ techniques, including those that enhance biodegradation or utilize chemical oxidation delivered in-situ, are considered for various types of groundwater contamination. regenesis.comgreensoilgroup.compeak-environmental.com

In-situ degradation of this compound has been suggested in the context of landfill leachate, where enantioselective fractions indicated potential degradation occurring within the landfill environment itself. mdpi.comau.dkresearcher.life This highlights the potential for in-situ biological processes to contribute to this compound remediation.

Environmental Regulatory Frameworks and Risk Assessment for Mecoprop

International and National Regulations

Regulatory bodies worldwide have established frameworks to manage the risks associated with pesticides like mecoprop (B166265). These frameworks often include setting limits for concentrations in water and implementing directives to protect water bodies.

EU Drinking Water Quality Standards and Pesticide Limits

Within the European Union, the quality of drinking water is governed by stringent standards. The EU legal limit for individual pesticides, including this compound, in drinking water is set at 0.10 micrograms/litre (µg/L) hse.ieepa.ie. This limit is significantly lower than the World Health Organization (WHO) guideline value for this compound in drinking water, which is 10 µg/L hse.ieepa.ie. The EU limit approximates a zero-tolerance policy for pesticides in drinking water, aiming to keep them out of the supply epa.ie. If more than one pesticide is found, the total concentration of all pesticides combined has a legal limit of 0.5 µg/L in the EU hse.ie.

Water Framework Directive (WFD)

The Water Framework Directive (2000/60/EC) is a key piece of EU legislation that aims to achieve good status for all water bodies, including surface water and groundwater syngentaturf.co.uklegislation.gov.uk. This compound has been identified as a substance of concern within the context of the WFD syngentaturf.co.ukwfduk.orgresearchgate.net. The directive requires the establishment of Environmental Quality Standards (EQSs) to measure against actual detections and indicate a decline in water quality status syngentaturf.co.uk. EQS levels are based on toxicity and risk assessments syngentaturf.co.uk. Under Article 7 of the WFD, a Maximum Admissible Concentration (MAC) value of 0.1 µg/L has been set for any single pesticide active substance in drinking water and groundwater intended for drinking water, designating these areas as Drinking Water Protected Areas syngentaturf.co.uk.

Groundwater Directive and Dangerous Substances Directive

This compound is classified as a List I substance under the Groundwater Regulations 1998 in the UK, stemming from the EU Groundwater Directive (80/68/EEC), by virtue of being an organohalogen service.gov.ukgeoscienceworld.org. This classification prohibits its direct or indirect introduction into groundwater geoscienceworld.org. Furthermore, this compound is a List 2 substance under the Dangerous Substances Directive (76/464/EEC) geoscienceworld.org. This directive requires that discharges of such substances to surface waters must be minimized, and concentrations should not exceed a specified limit, which for this compound is 20 µg/l in fresh, coastal, or estuarine waters geoscienceworld.org.

Reregistration Eligibility Decisions by Regulatory Bodies (e.g., US EPA)

Regulatory bodies like the U.S. Environmental Protection Agency (EPA) conduct comprehensive reviews of older pesticides through reregistration programs to ensure they meet current health and environmental standards nih.govgovinfo.govepa.gov. This compound-p, the herbicidally active isomer of this compound, has undergone this process nih.govepa.govherts.ac.uk. The EPA's Reregistration Eligibility Decision (RED) for this compound-p was completed in August 2007 epa.govbeyondpesticides.org. This decision determined that products containing this compound-p were eligible for reregistration provided that specific risk mitigation measures and label amendments were adopted nih.govepa.gov. The review involved assessing potential risks from registered uses and identifying the need for additional data epa.gov.

Environmental Risk Assessment Methodologies

Environmental risk assessment for substances like this compound involves evaluating their potential to cause adverse effects in the environment. This typically involves comparing predicted environmental concentrations (PECs) with predicted no-effect concentrations (PNECs) chemsafetypro.com.

Predicted No-Effect Concentrations (PNEC) Derivation

Predicted No-Effect Concentration (PNEC) is a crucial component of environmental risk assessment. It represents the concentration of a substance in a specific environmental compartment (e.g., water, soil, sediment) below which adverse effects are not expected to occur during long-term or short-term exposure chemsafetypro.comvliz.be. PNECs are derived by dividing toxicological dose descriptors (such as LC50, ECx, or NOEC) by an assessment factor chemsafetypro.com. The assessment factor accounts for uncertainties, including extrapolating from laboratory data to field conditions and variations in sensitivity among different species chemsafetypro.commdpi.com.

For this compound, the derivation of PNECs for surface waters has been undertaken, for example, in the context of the Water Framework Directive wfduk.org. Studies have assessed the ecotoxicity data for this compound across various aquatic organisms, including algae, crustaceans, fish, and macrophytes wfduk.orgservice.gov.uk. Long-term toxicity data, such as No Observed Effect Concentration (NOEC) values, are often preferred for PNEC derivation wfduk.orgchemsafetypro.com. For instance, long-term NOECs for algae have been used, with an assessment factor applied to the lowest valid toxicity value to derive the PNEC for freshwaters wfduk.org. The methodology for deriving PNECs is described in guidance documents such as the EU technical guidance document (TGD) and ECHA guidance vliz.be.

The derivation process involves considering the most sensitive species and applying appropriate assessment factors based on the availability and type of toxicity data (acute vs. chronic) chemsafetypro.commdpi.com. For this compound, freshwater algae and macrophytes have been found to be more sensitive than invertebrates and fish wfduk.orgservice.gov.uk. While PNECs for freshwater compartments have been derived, the derivation of PNECs for other compartments like sediment may be challenging if sufficient toxicity data for sediment-dwelling organisms are not available wfduk.org.

Example of PNEC Derivation (Freshwater - Long-term) for this compound (based on provided text):

OrganismEndpoint (e.g., NOEC)Value (µg a.e. l⁻¹)Assessment FactorPNEC (µg a.e. l⁻¹)Source
Navicula pelliculosa (diatom)5-day NOEC55105.5 wfduk.org
Selenastrum capricornutum (green alga)5-day EC1055105.5 wfduk.org

Note: a.e. = acid equivalents

This example illustrates how the lowest valid long-term toxicity value (55 µg a.e. l⁻¹) from sensitive species like algae is used with an assessment factor (10) to calculate the long-term freshwater PNEC of 5.5 µg a.e. l⁻¹ wfduk.org. This derived PNEC value is lower than some previously existing Environmental Quality Standards for this compound wfduk.org.

Environmental risk assessment compares these derived PNECs with measured or predicted environmental concentrations (MECs or PECs) of this compound chemsafetypro.com. If the PEC/PNEC ratio is less than 1, the risk is generally considered acceptable chemsafetypro.com. However, if MECs exceed a PNEC, especially a robust one, a review is necessary to determine if a regulatory concern exists .

Ecological Risk Assessment and Mitigation Measures

Ecological risk assessments for this compound evaluate its potential impact on non-target organisms and the environment beyondpesticides.orgepa.gov. These assessments consider various exposure scenarios and identify potential risks to terrestrial and aquatic organisms epa.gov. For instance, the EPA's ecological risk assessment for this compound-P identified potential risks to non-target terrestrial animals, including birds and mammals, based on estimated exposures from treated food items epa.gov.

Mitigation measures are implemented to reduce identified ecological risks. These can include reductions in application rates and amendments to product labeling beyondpesticides.orgepa.gov. For example, the maximum application rate for broadcast treatments of this compound-P may be limited, and specific requirements for spot treatments may be in place epa.gov. Additionally, measures such as restricted entry intervals (REI) for areas treated with this compound-P are required where the Worker Protection Standard applies epa.gov. Attention is also given to the protection of non-target arthropods and aquatic organisms, with risk mitigation measures implemented where appropriate europa.eu. Concerns about groundwater contamination in vulnerable areas also lead to the inclusion of risk mitigation measures in authorization conditions europa.eu.

Public and Commercial Use Impact on Environmental Contamination

This compound contamination in the environment stems from both agricultural and non-agricultural uses service.gov.ukresearchgate.net. It is widely used in agriculture as a post-emergence herbicide for cereals and grassland service.gov.uk. However, this compound is also used for horticultural and domestic purposes, including in residential lawns, sod farms, and golf courses service.gov.ukfederalregister.gov.

Contribution from Agricultural vs. Non-Agricultural Sources

While extensive work has assessed the contribution of this compound from agricultural use, there is a recognized need for more research into the contribution from non-agricultural sources researchgate.nettandfonline.com. Non-agricultural uses, such as on lawns and potentially flat roofs, can contribute to the presence of this compound in surface waters geoscienceworld.org. Landfills are also a significant source of this compound contamination, as the herbicide is frequently found in landfill leachate, indicating its presence in the waste stream from public and commercial disposal of herbicide-contaminated materials like grass cuttings or waste herbicide service.gov.ukresearchgate.netgeoscienceworld.org. Studies have shown high concentrations of this compound-P in landfill leachate researchgate.netnih.gov.

Future Research Directions and Knowledge Gaps for Mecoprop

Elucidation of Complete Degradation Pathways and Metabolites

Understanding the complete degradation pathways and identifying all relevant metabolites of mecoprop (B166265) in various environmental compartments is crucial for accurate risk assessment and predicting its fate. While some degradation pathways have been proposed, including the formation of 4-chloro-2-methylphenol (B52076) (4-CMP) and 4-chloro-2-methylphenol sulfate, the full spectrum of transformation products is not yet completely elucidated. researchgate.netresearchgate.net Further experimental studies are needed to investigate this compound biodegradation in different environments, particularly addressing the range of anaerobic biogeochemical conditions that may be encountered in the subsurface. service.gov.uk Investigations into the fate of metabolites like 4-CMP are also essential for improving risk assessments. service.gov.uk Research utilizing techniques for identifying metabolites and metabolic pathways in wastewater and waste could contribute to filling this gap. au.dkau.dk

Long-term Environmental Fate and Bioavailability Studies

While this compound is generally considered non-persistent, its persistence can vary depending on environmental conditions, such as soil acidity. epa.gov this compound is water-soluble and exhibits relatively low sorption to soils, making it mobile in terrestrial and aquatic environments and vulnerable to leaching. geoscienceworld.orgepa.govresearchgate.net Once in the subsurface, it can be persistent. geoscienceworld.org Long-term studies are needed to better understand its fate and transport over extended periods in various environmental matrices, including soil, groundwater, and surface water. service.gov.ukresearchgate.net Further research into its sorption to inorganic substrates is also necessary, as current understanding primarily focuses on sorption to organic matter. service.gov.uk Studies on the bioavailability of this compound and its metabolites to different organisms in the long term are also important for assessing potential ecological risks.

Comprehensive Ecotoxicological Studies on Under-documented Organisms

While some ecotoxicological data for this compound exists for certain aquatic organisms like Daphnia magna, Scenedesmus subspicatus, Lemna minor, and Crassostrea gigas, the literature on its effects on many other organisms is limited. scrol.net There is a need for comprehensive ecotoxicological studies on under-documented organisms, particularly those in marine and terrestrial ecosystems, to better understand the potential impacts of this compound exposure across a wider range of species. scrol.netepa.gov Studies focusing on the sensitivity of early life stages of invertebrates are also important, as these can be particularly vulnerable. scrol.net Filling data gaps regarding chronic toxicity to marine/estuarine organisms is also necessary. epa.gov

Development of Novel Remediation Technologies

Given the detection of this compound in contaminated sites, particularly landfills and associated leachates, the development of novel and effective remediation technologies is an important area of research. service.gov.ukgeoscienceworld.orgresearchgate.netresearchgate.net While bioremediation approaches are being explored, including the use of moving bed biofilm reactors, further research is needed to optimize these processes and explore other innovative techniques. researchgate.neteuropa.euclu-in.org Studies on the dissipation of this compound in contaminated soils following remediation efforts, such as EDTA-based soil washing, can also provide insights into the effectiveness of different approaches. x-mol.netnih.gov Advancements in electrokinetic remediation techniques, including novel electrode materials and designs, could also potentially be explored for this compound removal from soil and groundwater. numberanalytics.com

Advanced Modeling of Environmental Transport and Fate

Advanced modeling approaches are needed to accurately predict the environmental transport and fate of this compound in complex systems. Reactive transport modeling, which integrates physical, geochemical, and microbial processes, has shown promise in evaluating the natural attenuation of phenoxy acid herbicides like this compound in contaminated aquifers. nih.gov Further development and application of such models, incorporating a more complete understanding of degradation pathways, sorption processes, and hydrological factors, can improve predictions of this compound distribution and persistence in the environment. service.gov.uk Modeling efforts should also consider different source terms, including agricultural runoff and landfill leachate, and evaluate the impact of factors like climate change on seasonal variations in this compound concentrations. researchgate.netresearchgate.net

Understanding of Herbicide Resistance Evolution at the Molecular Level

While this compound has been used for many years, the evolution of herbicide resistance in target weed species at the molecular level is an ongoing area of research for herbicides in general, including synthetic auxins like this compound. wordpress.comresearchgate.netnih.gov Understanding the specific mechanisms of resistance, such as target-site mutations or non-target-site mechanisms like enhanced metabolism, is crucial for developing sustainable weed management strategies. wordpress.comnih.gov Research into the molecular basis of evolved resistance to synthetic auxin herbicides is needed. uv.mx While enhanced metabolism of this compound in common chickweed (Stellaria media) mediated by cytochrome P450 monooxygenases has been noted as an exception among early cases of metabolism-based resistance in grass weeds, further molecular-level studies are required to fully elucidate the mechanisms involved in different weed species. wordpress.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.